N,N-dimethyl-4-[(E)-1-phenylethylideneamino]aniline
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Overview
Description
N,N-dimethyl-4-[(E)-1-phenylethylideneamino]aniline is an organic compound that belongs to the class of aniline derivatives. It is characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further substituted with a phenylethylideneamino group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-dimethyl-4-[(E)-1-phenylethylideneamino]aniline can be synthesized through the nitrosylation of dimethylaniline followed by reduction . Another method involves the alkylation of aniline with methanol in the presence of an acid catalyst . The reaction conditions typically involve heating the reactants to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound often involves the use of dimethyl ether as the methylating agent . This method is preferred due to its efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-4-[(E)-1-phenylethylideneamino]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as nitric acid for nitration reactions.
Reducing agents: Such as sodium borohydride for reduction reactions.
Electrophiles: Such as halogens for halogenation reactions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, amine derivatives, and halogenated compounds .
Scientific Research Applications
N,N-dimethyl-4-[(E)-1-phenylethylideneamino]aniline has several scientific research applications:
Mechanism of Action
The mechanism of action of N,N-dimethyl-4-[(E)-1-phenylethylideneamino]aniline involves the donation of the nitrogen’s lone pair into the ring system, increasing the electron density around the ring . This makes the ring more reactive and influences the compound’s interactions with other molecules. The molecular targets and pathways involved include electrophilic aromatic substitution reactions and interactions with various electrophiles .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N,N-dimethyl-4-[(E)-1-phenylethylideneamino]aniline include:
N,N-dimethylaniline: A tertiary amine with similar structural features.
N,N-dimethyl-1,4-phenylenediamine: Another aniline derivative with comparable properties.
N,N-dimethyl-4-nitroaniline: A nitro-substituted derivative of dimethylaniline.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to undergo a wide range of chemical reactions and its applications in diverse fields make it a valuable compound in scientific research and industry.
Properties
CAS No. |
91118-69-3 |
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Molecular Formula |
C16H18N2 |
Molecular Weight |
238.33 g/mol |
IUPAC Name |
N,N-dimethyl-4-(1-phenylethylideneamino)aniline |
InChI |
InChI=1S/C16H18N2/c1-13(14-7-5-4-6-8-14)17-15-9-11-16(12-10-15)18(2)3/h4-12H,1-3H3 |
InChI Key |
JQTKLRWZPMSEKW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NC1=CC=C(C=C1)N(C)C)C2=CC=CC=C2 |
Origin of Product |
United States |
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